molecular formula C27H29ClN2O4S B13761267 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate CAS No. 23892-69-5

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate

Cat. No.: B13761267
CAS No.: 23892-69-5
M. Wt: 513.0 g/mol
InChI Key: DBYVHXWWAGOIEC-UHFFFAOYSA-N
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Description

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a phenyl group and a benzylthioethyl group, which includes a p-chlorophenyl moiety. The oxalate salt form enhances its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate typically involves multiple steps:

    Formation of the Benzylthioethyl Intermediate: This step involves the reaction of p-chlorobenzyl chloride with thiourea to form p-chlorobenzylthiourea, followed by hydrolysis to yield p-chlorobenzylthiol.

    Alkylation of Piperazine: The p-chlorobenzylthiol is then reacted with 1-(2-chloroethyl)-4-phenylpiperazine under basic conditions to form the desired compound.

    Oxalate Salt Formation: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylthioethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or sulfonates can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzylthioethyl group may enhance binding affinity or specificity, while the p-chlorophenyl moiety can contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-tolyl)piperazine oxalate
  • 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate
  • 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)piperazine dioxalate

Uniqueness

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate is unique due to its specific substitution pattern on the piperazine ring and the presence of the p-chlorophenyl group. This structural uniqueness can result in distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

23892-69-5

Molecular Formula

C27H29ClN2O4S

Molecular Weight

513.0 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethyl]sulfanylethyl]-4-phenylpiperazine;oxalic acid

InChI

InChI=1S/C25H27ClN2S.C2H2O4/c26-23-13-11-22(12-14-23)25(21-7-3-1-4-8-21)29-20-19-27-15-17-28(18-16-27)24-9-5-2-6-10-24;3-1(4)2(5)6/h1-14,25H,15-20H2;(H,3,4)(H,5,6)

InChI Key

DBYVHXWWAGOIEC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCSC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.C(=O)(C(=O)O)O

Origin of Product

United States

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